Methyl Alpha-D-Arabinofuranoside

Description

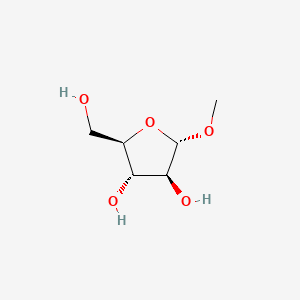

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRCAPFICWVAQ-ZXXMMSQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Alpha D Arabinofuranoside

Stereoselective Synthesis of Methyl Alpha-D-Arabinofuranoside and its Analogues

The controlled synthesis of this compound and its derivatives is paramount for their use in biological studies and drug discovery. Researchers have devised a variety of methods to achieve high stereoselectivity, ensuring the desired anomeric configuration and enabling the introduction of diverse functionalities.

Classical and Modified Fischer Glycosylation Approaches

The Fischer glycosylation, a classical method for forming glycosides, involves the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst. wikipedia.org In its traditional form, the reaction of D-arabinose with methanol (B129727) and an acid catalyst leads to a mixture of furanoside and pyranoside isomers, with the furanose form being the kinetically favored product at shorter reaction times. wikipedia.orgnih.gov The thermodynamic equilibrium, however, tends to favor the more stable pyranose ring, and the alpha-anomer is often the major product due to the anomeric effect. wikipedia.org

Modifications to the classical Fischer glycosylation have been developed to improve yields and selectivity. One such modification involves the use of trimethylsilyl (B98337) chloride (TMSCl) as a mild and effective acid catalyst. wikipedia.org Another approach employs sulfuric acid immobilized on silica, which can shorten reaction times and reduce the amount of alcohol required. d-nb.info The synthesis of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, a key intermediate, often starts with a Fischer-Helferich glycosylation of arabinose in methanol hydrochloride. evitachem.com

| Catalyst/Method | Starting Material | Product | Key Features |

| Methanol Hydrochloride | Arabinose | Methyl-D-arabinose | Classical Fischer-Helferich glycosylation. evitachem.com |

| Trimethylsilyl chloride (TMSCl) | Glucose | Methyl glucoside | Mild and effective acid catalysis. wikipedia.org |

| Sulfuric acid on silica | D-glucose | Propargyl glycosides | Shortened reaction time, reduced alcohol usage. d-nb.info |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex carbohydrates. These pathways offer high regio- and stereoselectivity under mild reaction conditions. For instance, recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) has been used to catalyze the synthesis of β-D-arabinofuranosyl purine nucleosides from α-D-arabinofuranose 1-phosphate. thieme-connect.com This highlights the ability of enzymes to selectively act on specific anomers.

Another example involves the use of glycoside hydrolases, such as the α-L-arabinofuranosidase from Trichoderma koningii, which operates via a retaining mechanism involving a covalent arabinosyl-enzyme intermediate. nih.govnih.gov While this enzyme is involved in hydrolysis, understanding its mechanism provides insights for designing enzymatic glycosylation reactions. The synthesis of β-D-arabinofuranosides has also been achieved using a transarabinosylation reaction catalyzed by enzymes from Enterobacter aerogenes, with arabinose-1-phosphate identified as a key intermediate. tandfonline.com

| Enzyme | Substrate(s) | Product | Key Features |

| Purine Nucleoside Phosphorylase (PNP) | α-D-arabinofuranose 1-phosphate, Purine base | β-D-arabinofuranosyl purine nucleoside | High stereoselectivity for the β-anomer. thieme-connect.com |

| Uridine Phosphorylase | α-D-arabinofuranose 1-phosphate, Thymine | 1-(β-D-arabinofuranosyl)thymine (ara-T) | Demonstrates substrate flexibility. thieme-connect.com |

| α-L-arabinofuranosidase | Aryl-α-L-arabinofuranosides | Arabinose + Aryl alcohol | Retaining mechanism via a glycosyl-enzyme intermediate. nih.govnih.gov |

Regioselective Protection and Deprotection Strategies

The selective protection and deprotection of hydroxyl groups are crucial steps in the synthesis of complex arabinofuranosides, allowing for controlled modifications at specific positions. Benzoyl groups are commonly used as protecting groups due to their stability under various reaction conditions. For example, the synthesis of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside involves the benzoylation of the 2, 3, and 5-hydroxyl groups using benzoyl chloride in pyridine (B92270).

Regioselective acylation reactions, often catalyzed by bases, allow for the introduction of protecting groups at specific hydroxyls of methyl α- and β-L-arabinofuranosides. nih.govresearchgate.net A method for selective 3(2)-O-acylation of 5-O-silylated or tritylated L-arabinofuranosides involves the generation of organoboron intermediates. nih.gov Enzymatic methods have also been employed for regioselective deacetylation. For instance, Rhizopus oryzae esterase can selectively deacetylate methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside to yield methyl 3,5-di-O-acetyl-D-arabinofuranoside. researchgate.net

Synthesis of Carbasugar and Anhydro Analogues

Carbasugars, where the ring oxygen is replaced by a methylene (B1212753) group, and anhydro sugars, which contain an intramolecular ether linkage, are important analogues of this compound. These modifications can confer increased metabolic stability and unique biological activities.

The synthesis of carbasugar analogues of methyl α-D-arabinofuranoside has been achieved through multi-step sequences starting from non-carbohydrate precursors or other sugars like D-mannose. acs.orgacs.orgnih.govnih.gov A key strategy involves a ring-closing metathesis of a suitably protected diene, followed by stereoselective hydrogenation. acs.orgnih.gov These synthetic routes provide access to both α and β-carbaarabinofuranosides. acs.orgacs.orgnih.gov

| Analogue Type | Synthetic Strategy | Starting Material | Key Intermediate/Reaction |

| Carbasugar | Ring-closing metathesis | D-mannose | Protected diene, Olefin metathesis |

| Anhydro | Intramolecular cyclization | Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | Epoxide formation |

| Anhydro | Base-catalyzed cyclization | Selectively protected methyl L-arabinofuranosides | Mesylate or tosylate displacement |

Automated Glycan Assembly Techniques

Automated glycan assembly (AGA) has emerged as a powerful technology for the rapid synthesis of complex oligosaccharides, including those containing arabinofuranose units. acs.orgrsc.orgrsc.org This method utilizes a solid-phase approach where monosaccharide building blocks are sequentially added to a growing glycan chain on a resin support. nih.gov AGA has been successfully employed to synthesize mycobacterial arabinofuranosides and highly branched arabinogalactan (B145846) polysaccharides. acs.orgrsc.orgrsc.org

The success of AGA relies on the availability of suitably protected monosaccharide building blocks with a temporary protecting group at the hydroxyl to be glycosylated and a permanent protecting group at other positions. For the synthesis of arabinofuranoside-containing oligosaccharides, orthogonally protected thioarabinofuranoside and galactopyranosyl phosphate (B84403) building blocks have been developed. rsc.orgrsc.org The choice of protecting groups is critical to ensure the stability of the growing oligosaccharide chain during the repeated cycles of glycosylation and deprotection. nih.gov

Chemical Reactivity and Mechanistic Investigations

The chemical reactivity of this compound and its derivatives is governed by the stereochemistry of the furanose ring and the nature of the protecting groups. The anomeric center is a key site for glycosylation reactions. The mechanism of Fischer glycosylation proceeds through the formation of an oxocarbenium ion intermediate, with the stereochemical outcome often being under thermodynamic control.

Mechanistic studies of glycoside hydrolases that act on arabinofuranosides have provided valuable insights into the cleavage of the glycosidic bond. For example, retaining α-L-arabinofuranosidases utilize a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. nih.govnih.gov Kinetic studies using a series of aryl-α-L-arabinofuranosides have helped to elucidate the rate-limiting step of the enzymatic reaction. nih.govnih.gov

The reactivity of anhydro sugars is dominated by the strain of the epoxide ring, making them susceptible to nucleophilic attack. The ring-opening of 2,3-anhydrofuranosides can proceed with high regioselectivity and stereoselectivity, providing access to a variety of modified arabinosides. acs.org For instance, the addition of (-)-sparteine (B7772259) has been shown to dramatically enhance the regioselectivity in the epoxide opening of 2,3-anhydro-β-D-lyxofuranosides, favoring the formation of the arabino product. acs.org

Glycosylation Reactions: Substrate and Acceptor Roles

This compound is a versatile building block in carbohydrate chemistry, capable of acting as both a glycosyl donor and acceptor in glycosylation reactions. This dual reactivity is fundamental to the synthesis of complex oligosaccharides and glycoconjugates, such as those found in the cell walls of mycobacteria.

As a glycosyl acceptor, the hydroxyl groups of this compound can be glycosylated by various glycosyl donors. For instance, in the synthesis of linear arabinan (B1173331) oligosaccharides, methyl D-arabinofuranoside can act as an acceptor for glycosyl donors like d-arabinofuranosyl ortho-alkynylbenzoates. nih.gov The stereochemical outcome of these reactions is highly dependent on the catalyst and the anomeric configuration of the donor. nih.gov

Conversely, derivatives of this compound can be converted into effective glycosyl donors. For example, after a series of protecting group manipulations, it can be transformed into a thioglycoside donor. nih.gov These donors are then activated, often using a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or triflic acid (TfOH), to react with glycosyl acceptors. nih.gov The choice of protecting groups on the arabinofuranoside ring plays a crucial role in determining the stereoselectivity of the newly formed glycosidic bond.

The following table summarizes the dual roles of this compound in glycosylation reactions:

| Role | Glycosyl Partner | Catalyst/Activator | Product Type |

| Acceptor | Galactose derivatives | TMSOTf, 4Å MS | Hetero-oligosaccharides |

| Acceptor | d-arabinofuranosyl ortho-alkynylbenzoate | L2AuOTf | Linear arabinan oligosaccharides |

| Donor (as a derivative) | Thioglycosides | NIS/TfOH | Branched heptaarabinofuranosides |

Derivatization Studies: Formation of Novel this compound Derivatives

The chemical modification of this compound has led to the synthesis of a wide array of novel derivatives, which serve as crucial intermediates for the assembly of complex carbohydrates and nucleoside analogues.

A common initial step in derivatization is the protection of the hydroxyl groups. Benzoylation of this compound with benzoyl chloride in pyridine yields methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside. researchgate.net This perbenzoylated derivative is a stable, crystalline compound that serves as a key precursor for further transformations. researchgate.netnih.gov

Fluorinated sugar analogues are of significant interest due to their potential biological activities. The synthesis of methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-α-D-arabinofuranoside has been achieved from D-xylose, involving a key fluorination step using diethylaminosulfur trifluoride (DAST). nih.gov

Furthermore, this compound has been utilized in the synthesis of C-disaccharide analogues, which are important for studying the structure of mycobacterial cell walls. researchgate.net For instance, the C-analogue of the disaccharide α-araf-(1→5)-araf, a segment of the arabinogalactan portion of Mycobacterium tuberculosis, has been synthesized. This synthesis involved preparing an elongated six-carbon aldehyde from methyl arabinofuranoside, which was then coupled with another furanosyl residue via a nitro-aldol condensation. researchgate.net

Other derivatizations include the synthesis of carbasugar analogues, where the ring oxygen is replaced by a methylene group. The synthesis of methyl 4a-carba-alpha-D-arabinofuranoside and its beta anomer has been accomplished starting from D-mannose. nih.govacs.org Additionally, 5-thio-D-arabinofuranoside derivatives have been synthesized to explore their potential as antimycobacterial agents. researchgate.net

A summary of some key derivatives is presented below:

| Derivative Name | Synthetic Precursor | Key Reagents/Reactions |

| Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | This compound | Benzoyl chloride, pyridine |

| Methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-α-D-arabinofuranoside | D-xylose derivative | Diethylaminosulfur trifluoride (DAST) |

| Methyl α-C-D-arabinofuranosyl-(1→5)-α-D-arabinofuranoside | This compound | Nitro-aldol condensation |

| Methyl 4a-carba-alpha-D-arabinofuranoside | D-mannose | Ring-closing metathesis |

| Methyl 5-S-alkyl-5-thio-D-arabinofuranosides | This compound | Tritylation, mesylation, nucleophilic substitution |

Regioselective Ring-Opening Reactions of Anhydrofuranosides

Anhydrofuranosides, which can be synthesized from this compound derivatives, are valuable intermediates in carbohydrate synthesis due to their susceptibility to regioselective ring-opening by nucleophiles. This regioselectivity is governed by electronic and steric factors, as well as the nature of the attacking nucleophile. griffith.edu.au

For example, methyl 2,3-anhydro-D-lyxofuranosides, which can be prepared from methyl D-arabinofuranosides via a Mitsunobu cyclodehydration, undergo ring-opening reactions. griffith.edu.au However, unlike their tagatofuranoside counterparts, which show high regioselectivity due to steric hindrance, lyxofuranosides can be attacked at both C-2 and C-3, often leading to mixtures of products depending on the nucleophile and the anomeric configuration. griffith.edu.au

A more controlled approach to regioselectivity involves the ring-opening of acylated β-D-arabinofuranose 1,2,5-orthobenzoates. These orthoesters can be prepared from methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. nih.gov Their reaction with O- and S-nucleophiles has been studied, leading to the formation of selectively protected monosaccharide adducts in high yields. nih.gov This strategy provides an effective method for differentiating the 3,5-diol system from the 2-hydroxy group in arabinofuranose thioglycosides, creating valuable building blocks for the synthesis of oligoarabinofuranosides. nih.gov

The regioselectivity of these ring-opening reactions is crucial for the controlled synthesis of complex carbohydrate structures. The general principle of regioselective ring-opening is often dictated by the need to form a more stable transition state, which can be influenced by the structure of the substrate and the reaction conditions. magtech.com.cnmetu.edu.tr

Stereochemical Control in Glycosidic Bond Formation

Achieving stereochemical control in the formation of glycosidic bonds is a central challenge in carbohydrate synthesis. In the context of this compound and its derivatives, the stereochemical outcome (α or β) of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups, the type of glycosyl donor, the acceptor's reactivity, and the reaction conditions. beilstein-journals.org

The "neighboring group participation" effect is a powerful tool for controlling stereochemistry. beilstein-journals.org For instance, a participating protecting group at the C-2 position of a glycosyl donor, such as a benzoyl group, can stabilize the intermediate oxocarbenium ion. In the case of methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside derivatives, the 2-O-benzoyl group can participate to form a dioxolanium ion intermediate, which blocks the α-face of the sugar ring. This forces the incoming glycosyl acceptor to attack from the β-face, leading to the formation of a 1,2-trans-glycosidic linkage. beilstein-journals.org

Conversely, to achieve 1,2-cis-glycosidic linkages, non-participating protecting groups (e.g., benzyl (B1604629) ethers) are typically used at the C-2 position. In the absence of neighboring group participation, the stereochemical outcome is often governed by other factors, such as the anomeric effect, solvent effects, and the nature of the promoter. beilstein-journals.org

Recent advances have focused on catalyst-controlled stereoselective glycosylations. For example, a gold(I) catalytic system with a urea-containing phosphine (B1218219) ligand has been shown to promote stereoinvertive glycosylation. nih.gov Using this system, a β-configured arabinofuranosyl donor can be coupled with an acceptor like methyl D-arabinofuranoside to yield the α-glycoside with high selectivity, and vice versa. nih.gov Similarly, the use of a conformationally constrained arabinofuranosyl donor in conjunction with the Lewis acid B(C6F5)3 has been demonstrated to be highly effective for the stereoselective synthesis of challenging β-(1,2-cis)-arabinofuranosides. acs.org

The table below illustrates different strategies for stereochemical control:

| Strategy | Key Feature | Typical Outcome | Example |

| Neighboring Group Participation | Participating group at C-2 (e.g., benzoyl) | 1,2-trans-glycoside | Glycosylation with a 2-O-benzoyl arabinofuranosyl donor |

| Non-Participating Group | Non-participating group at C-2 (e.g., benzyl) | Mixture or dependent on other factors | Glycosylation with a 2-O-benzyl arabinofuranosyl donor |

| Catalyst Control | Chiral ligand or specific Lewis acid | High selectivity for either α or β anomer | Gold(I)-catalyzed stereoinvertive glycosylation |

| Conformational Constraint | Rigid donor structure | High 1,2-cis selectivity | B(C6F5)3-catalyzed β-arabinofuranosylation |

Mitsunobu Cyclodehydration Reactions and Associated Anomerization

The Mitsunobu reaction, which classically converts an alcohol to another functional group with inversion of configuration, is a powerful tool for intramolecular cyclodehydration in carbohydrates, leading to the formation of anhydro sugars (epoxides). nih.govresearchgate.net

In the case of methyl D-arabinofuranosides, the Mitsunobu reaction can be used to form methyl 2,3-anhydro-D-lyxofuranosides. griffith.edu.au This reaction involves treating an anomeric mixture of methyl α- and β-D-arabinofuranoside with a system typically composed of triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD). The reaction proceeds via the formation of an oxyphosphonium salt at one of the hydroxyl groups, followed by intramolecular nucleophilic attack by another hydroxyl group, resulting in the formation of an oxirane ring with inversion of configuration at both centers. griffith.edu.au

It has been observed that the reaction rate can differ between anomers; for instance, methyl α-D-arabinofuranoside has been reported to react faster than its β-anomer under certain conditions. griffith.edu.au A modified Mitsunobu protocol, involving the addition of phenol, has been shown to lead to quantitative yields of the corresponding anhydro sugars under very mild conditions. griffith.edu.au

Interestingly, an unusual Mitsunobu-induced anomerization has been reported in related ketofuranoside systems. griffith.edu.au This phenomenon is proposed to occur through the formation of an oxyphosphonium salt at the anomeric position, which can then act as a Lewis acid to facilitate the removal of the methoxy (B1213986) group with anchimeric assistance from the ring oxygen. griffith.edu.au This leads to the formation of a carbocation intermediate that can be trapped by methanol to give the anomerized product. However, such a mechanism is considered less likely for methyl D-arabinofuranosides as they lack a primary hydroxyl group adjacent to the anomeric center, and the corresponding secondary carbocation would be less stable. griffith.edu.au

The standard Mitsunobu reaction on sugar hemiacetals can be complex, as the formation of the O-glycosyloxyphosphonium salt intermediate can sometimes be slower than or competitive with sugar anomerization. nih.gov The stereochemical outcome of anomeric modifications under Mitsunobu conditions is highly dependent on the stability of the anomeric glycosyloxyphosphonium salt intermediates. nih.govresearchgate.net

Conformational Analysis and Theoretical Studies of Methyl Alpha D Arabinofuranoside

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations have become a powerful technique for investigating the conformational landscape of flexible molecules like Methyl α-D-arabinofuranoside in a solvated environment, providing insights that are comparable with experimental data, such as that from NMR spectroscopy. nih.govresearchgate.net

Molecular dynamics simulations utilizing the AMBER (Assisted Model Building with Energy Refinement) force field in conjunction with the GLYCAM (Glycan-specific) carbohydrate parameter set have been successfully applied to study the conformation of Methyl α-D-arabinofuranoside. nih.govnih.gov These simulations are instrumental in predicting the distribution of rotamer populations, particularly around the exocyclic C4-C5 bond, and in characterizing the puckering of the flexible furanoside ring. researchgate.netacs.org

Initial studies demonstrated that the choice of the explicit water model in simulations significantly impacts the results. For the related compound Methyl β-D-arabinofuranoside, simulations using the TIP3P water model showed poor agreement with NMR-derived data. researchgate.netacs.org However, employing more advanced water models like TIP4P and TIP5P led to a much-improved correlation with experimental conformer populations, highlighting the critical role of accurate solvation in modeling these systems. acs.org A key finding from these studies is the necessity of extended simulation times, with up to 200 nanoseconds (ns) required to achieve convergence of the rotamer populations, reflecting the complex and flexible nature of the furanoside ring. nih.govnih.gov More recent work has focused on developing new GLYCAM force field parameter sets specifically for furanoses, which have shown to reproduce experimental NMR 3J-coupling constants with high accuracy, typically within a 1 Hz error margin. nih.gov

Table 1: Comparison of C4-C5 Rotamer Populations for Methyl β-D-arabinofuranoside from MD Simulations with Different Water Models vs. Experimental Data

| Rotamer | MD Simulation (TIP3P Water Model) [%] | MD Simulation (TIP4P Water Model) [%] | MD Simulation (TIP5P Water Model) [%] | Experimental (NMR) [%] |

|---|---|---|---|---|

| gg | 56 | 68 | 67 | 69 |

| gt | 36 | 27 | 28 | 26 |

| tg | 8 | 5 | 5 | 5 |

A critical aspect of achieving accurate MD simulations for flexible molecules is the derivation of partial atomic charges. nih.gov Standard procedures, such as the usual GLYCAM approach, often derive charges from a single, optimized low-energy conformation. nih.gov This can introduce a bias, as it does not account for the significant structural variations the ring experiences across its pseudorotational pathway. nih.gov

To address this limitation, a more robust strategy has been proposed and implemented for Methyl α-D-arabinofuranoside. nih.govnih.gov This method involves generating a large number of conformations (e.g., 100 to 200) that span the pseudorotational itinerary. nih.gov For each of these conformations, single-point quantum mechanics calculations are performed (e.g., at the HF/6-31G* level), and partial atomic charges are derived using the Restrained Electrostatic Potential (RESP) fitting procedure. nih.gov The final charge for each atom is then obtained by averaging the values from all the conformations. nih.govnih.gov This ensemble-averaging approach leads to less charge variability and more reproducible simulation results that are in better agreement with experimental NMR data. nih.gov The most notable differences between the standard and ring-averaged charges are observed for the ring carbon atoms C3 and C4, and the exocyclic C5 atom. nih.gov

Table 2: Comparison of Atomic Charges for Methyl α-D-arabinofuranoside

| Atom | Standard GLYCAM Charge | Ring-Averaged Charge |

|---|---|---|

| C1 | 0.42 | 0.34 |

| C2 | 0.24 | 0.20 |

| C3 | 0.12 | 0.19 |

| C4 | 0.18 | 0.33 |

| C5 | 0.24 | 0.28 |

| O1 | -0.47 | -0.49 |

| O2 | -0.71 | -0.73 |

| O3 | -0.72 | -0.73 |

| O4 | -0.47 | -0.49 |

| O5 | -0.67 | -0.72 |

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the intrinsic conformational preferences and energetics of Methyl α-D-arabinofuranoside in the gas phase, independent of solvent effects. These methods are crucial for mapping the potential energy surface and identifying stable conformers. figshare.comacs.org

Ab initio molecular orbital calculations, particularly at the Hartree-Fock level with the 6-31G* basis set (HF/6-31G*), have been extensively used to investigate the conformational space of Methyl α-D-arabinofuranoside. figshare.comacs.org In these studies, all 10 possible envelope (E) forms of the furanose ring were constructed and their geometries were optimized. figshare.comacs.orgscispace.com This approach provides a detailed view of the potential energy surface. The calculations consistently identify the ³E conformer as the lowest energy structure in the "North" region of the pseudorotational cycle. figshare.comscispace.com The global minimum, however, is found in the "South" region of the conformational space. figshare.comacs.org These calculations have also been used as the starting point for deriving the ensemble-averaged atomic charges needed for molecular dynamics simulations. nih.gov

Density Functional Theory (DFT) offers a computationally efficient method to include the effects of electron correlation, often providing results with higher accuracy than HF theory for a similar computational cost. The B3LYP functional combined with the 6-31G* basis set (B3LYP/6-31G*) is a commonly applied level of theory for studying carbohydrates. figshare.comacs.org

For Methyl α-D-arabinofuranoside, B3LYP/6-31G* calculations have been performed on the same set of 10 envelope conformers. figshare.comacs.orgscispace.com The results from DFT are in qualitative agreement with the ab initio calculations, confirming that the global minimum is a Southern conformation and the lowest energy Northern conformer is ³E. figshare.comacs.org Depending on the level of theory, either the ²E or E₁ conformer is identified as the southern hemisphere minimum. figshare.comscispace.com Regardless of the specific minimum, both HF and DFT methods agree that the Southern conformation is the most stable. figshare.comacs.org

By calculating the energies of the 10 minimized envelope conformers, a partial map of the potential energy surface can be constructed. figshare.comacs.org This map reveals the relative stabilities of different ring puckers and the energy barriers between them. The furanose ring is not static but interconverts between conformers via a process known as pseudorotation.

The energy profile derived from both ab initio and DFT calculations indicates that for Methyl α-D-arabinofuranoside, the most favorable interconversion pathway between the North and South energy minima occurs through the eastern side of the pseudorotational itinerary. figshare.comacs.org In fact, further analysis suggests that the ring may populate a continuum of states from North to South along this eastern path, rather than existing in a simple two-state equilibrium. nih.gov The alternative pathway, pseudorotation through the western side, is significantly higher in energy, with a barrier comparable to that of an inversion process that proceeds through a planar ring structure. figshare.comacs.org

Table 3: Relative Energies of Selected Envelope Conformers of Methyl α-D-arabinofuranoside

| Conformer | Pseudorotational Region | Relative Energy (HF/6-31G) [kcal/mol] | Relative Energy (B3LYP/6-31G) [kcal/mol] |

|---|---|---|---|

| E₁ | South | 0.07 | 0.00 |

| ²E | South | 0.00 | 0.08 |

| ³E | North | 0.54 | 1.01 |

| E₄ | East Barrier | 1.12 | 1.19 |

| ⁴E | West Barrier | 2.59 | 2.91 |

Interplay of Experimental and Theoretical Conformational Data

The conformational flexibility of methyl alpha-D-arabinofuranoside presents a significant challenge for its structural elucidation. A comprehensive understanding of its three-dimensional structure in solution requires a synergistic approach, integrating experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, with theoretical computational methods. This combination allows for a more detailed and accurate description of the conformational landscape than either method could provide alone.

Correlation of Computational Predictions with NMR Spectroscopic Data

The correlation between computationally predicted structures and experimental NMR data is a cornerstone of modern conformational analysis of furanosides. The highly flexible nature of the five-membered ring in this compound means that it does not exist as a single static conformation in solution but rather as a dynamic equilibrium of multiple interconverting conformers. nih.gov Experimental NMR parameters, such as vicinal proton-proton coupling constants (³JH,H), represent a population-weighted average of these conformers. Therefore, a key validation of theoretical models is their ability to reproduce these averaged experimental values. nih.gov

Computational studies on this compound and its derivatives often begin with the generation of a large library of possible conformations using methods like molecular mechanics (e.g., AMBER force field) combined with systematic or stochastic searches. nih.govacs.org A subset of these conformers is then subjected to higher-level calculations, such as ab initio or Density Functional Theory (DFT), to obtain more accurate energies and geometries. acs.orgresearchgate.net

A crucial step in correlating these computational results with NMR data is the calculation of ³JH,H values for the computed conformers. This is often achieved using Karplus-type equations, which relate the dihedral angle between two vicinal protons to the corresponding coupling constant. nih.gov By calculating the Boltzmann-weighted average of the coupling constants for all significant conformers, a theoretical spectrum is generated and compared with the experimental one. Good agreement between the calculated and experimental coupling constants provides strong evidence for the validity of the computational model and the predicted conformational populations. nih.govacs.org

For instance, studies on a closely related derivative, methyl 3-O-methyl-α-D-arabinofuranoside, have demonstrated that consideration of solvation effects in the computational model is critical for achieving good agreement with experimental data obtained in aqueous solution. nih.gov The MN-GSM solvation model, for example, has been shown to provide a good correlation between the calculated and experimentally measured ³JH1,H2, ³JH2,H3, and ³JH3,H4 values. nih.gov

More advanced approaches now also employ direct DFT calculations of the spin-spin coupling constants for each conformation, which can then be averaged. This method avoids the empiricism of the Karplus equation and can lead to a more accurate prediction of the experimental NMR parameters. acs.org

Research has shown that for methyl α-D-arabinofuranoside, a simple two-state model (North and South conformations) is often insufficient to describe its conformational behavior. nih.gov Instead, the furanose ring tends to populate a continuum of states, primarily along the eastern side of the pseudorotational pathway. nih.gov This highlights the importance of using computational methods that can account for such complex conformational landscapes when interpreting experimental NMR data.

| Coupling Constant | Experimental Value | Calculated Value (AMBER/MN-GSM) |

|---|---|---|

| ³JH1,H2 | 1.5 | 1.6 |

| ³JH2,H3 | 3.8 | 3.9 |

| ³JH3,H4 | 6.2 | 6.1 |

Data sourced from Houseknecht et al. (2001). nih.gov

| Coupling Constant | Experimental | Computed (GLYCAM06) |

|---|---|---|

| ³JH1,H2 | 1.4 | 1.2 |

| ³JH2,H3 | 3.8 | 3.5 |

| ³JH3,H4 | 6.3 | 6.8 |

Data sourced from "Insights into Furanose Solution Conformations: Beyond the Two-State Model". nih.gov

Entropic Contributions to Conformational Preferences

While the relative energies of different conformers (enthalpic contributions) are a primary factor in determining their populations, entropic contributions to the Gibbs free energy can also play a significant, and sometimes decisive, role in the conformational preferences of flexible molecules like this compound. nih.gov Entropy is a measure of the disorder or randomness of a system, and in the context of conformational analysis, it relates to the number of accessible vibrational and rotational states for each conformer.

Computational studies have revealed that for this compound derivatives in the gas phase, entropic contributions are important determinants of the Boltzmann distribution of conformers. nih.govacs.org This means that a conformer with a slightly higher energy might be more populated than a lower-energy conformer if it has a significantly higher entropy. This can be due to greater vibrational freedom or a larger number of accessible rotameric states for its substituents.

The calculation of entropic contributions is computationally intensive. It requires the calculation of vibrational frequencies for each optimized conformer to determine the vibrational partition function, from which the vibrational entropy can be derived. The total entropy also includes translational and rotational contributions.

By calculating the Gibbs free energy (which includes both enthalpy and entropy) for each conformer, a more accurate prediction of the conformational populations at a given temperature can be achieved. For methyl 3-O-methyl-α-D-arabinofuranoside, it was found that including entropic contributions was essential for a correct description of the conformational preferences in the gas phase. nih.gov This underscores the necessity of considering the complete thermodynamic picture, not just potential energies, when studying the conformation of highly flexible furanoside rings.

| Parameter | Value |

|---|---|

| ΔE (Relative Energy) | Varies by conformer |

| ΔG (Gibbs Free Energy) | Includes significant TΔS term |

| TΔS (Entropic Contribution) | An important determinant of the conformer distribution |

Qualitative data based on findings from Houseknecht et al. (2001). nih.govacs.org

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of Methyl alpha-D-arabinofuranoside in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of its stereochemistry and preferred conformations can be assembled.

¹H and ¹³C NMR for Anomeric Configuration and Stereochemistry

Proton (¹H) and Carbon-13 (¹³C) NMR are the initial and most crucial steps in the structural elucidation of this compound. The chemical shift of the anomeric proton (H-1) and anomeric carbon (C-1) are particularly diagnostic for determining the α- or β-configuration of the glycosidic bond.

In this compound, the anomeric proton typically appears as a doublet in the ¹H NMR spectrum. The relatively small coupling constant (J-value) between H-1 and H-2 is characteristic of the cis relationship between these two protons, which confirms the α-anomeric configuration. For instance, a reported ¹H NMR spectrum of a derivative, methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, showed the anomeric proton (H1) as a doublet at δ 5.32 ppm with a coupling constant (J) of 4.2 Hz.

The ¹³C NMR spectrum provides complementary information. The chemical shift of the anomeric carbon (C-1) in α-furanosides is typically found in a characteristic downfield region, often between 100 and 110 ppm. This distinct chemical shift helps to unambiguously assign the anomeric configuration.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | ¹H | H-1 | 5.32 (d) | 4.2 | |

| Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | ¹³C | C-1 | ~100-110 | N/A |

Two-Dimensional NMR Techniques for Connectivity and Conformation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are necessary to establish the complete bonding network and to probe the molecule's conformation. researchgate.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely used.

A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. longdom.org Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbons. This allows for the sequential assignment of protons around the furanose ring, starting from the well-defined anomeric proton signal.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons. NOE cross-peaks are observed between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry and preferred conformations of the furanose ring and the orientation of substituents.

Spin-Coupling Constant Analysis for Molecular Structure Correlation

The magnitude of the vicinal (three-bond) proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. nih.gov By analyzing these coupling constants, detailed information about the conformation of the furanose ring can be obtained.

The furanose ring of this compound is not planar but exists in a dynamic equilibrium between various "envelope" and "twist" conformations. scispace.com Molecular dynamics simulations have shown that for Methyl α-D-arabinofuranoside, the ring populates a continuum of states from North to South via the eastern side of the pseudorotational itinerary. nih.gov This is a deviation from the simpler two-state model often used for other furanosides. nih.gov

Analysis of both ³JHH and long-range carbon-proton coupling constants (²JCH, ³JCH) provides a more complete picture of the conformational preferences. acs.org For instance, theoretical calculations have been used to correlate observed J-coupling values with specific ring conformations, providing a powerful tool for studying the solution-state dynamics of this molecule. nih.govacs.org

| Coupling | Type | Significance | Reference |

|---|---|---|---|

| ³JHH | Vicinal Proton-Proton | Provides information on dihedral angles and ring conformation. nih.gov | nih.gov |

| ²JCH, ³JCH | Long-range Carbon-Proton | Sensitive to ring and hydroxymethyl group conformation. acs.org | acs.org |

| ¹JCH | One-bond Carbon-Proton | Can be sensitive to furanose ring conformation. acs.org | acs.org |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and its derivatives, and to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like carbohydrates. mdpi.com In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine droplets from which ions are desorbed. This method typically produces protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺. nih.gov

For a derivative like methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, an ESI-MS spectrum would be expected to show a prominent peak corresponding to its sodium adduct [M+Na]⁺. The high accuracy of modern mass spectrometers allows for the determination of the elemental composition from the measured m/z value, providing strong evidence for the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed on the parent ion to induce fragmentation, yielding structural information about the connectivity of the sugar and its substituents. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique commonly used for the analysis of biomolecules, including carbohydrates. researchgate.net In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated in a time-of-flight (TOF) mass analyzer.

MALDI-TOF MS is particularly useful for the analysis of mixtures and for determining the molecular weights of larger oligosaccharides containing this compound units. researchgate.net Similar to ESI-MS, MALDI typically produces singly charged ions, often as adducts with sodium or potassium. The resulting spectrum provides a clear indication of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) and LC-HR-MS Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.com When coupled with liquid chromatography (LC-HR-MS), it becomes a formidable tool for separating complex mixtures and identifying individual components with a high degree of confidence. nih.govacs.orgumb.edunih.govekb.eg

In the analysis of methyl α-D-arabinofuranoside, HRMS provides an exact mass measurement, which helps to confirm its molecular formula (C₆H₁₂O₅). nih.gov This is particularly useful in distinguishing it from other isomers with the same nominal mass. The high resolving power of HRMS is crucial for separating ions with very close mass values, which is often the case in complex biological samples. umb.edu LC-HR-MS has been instrumental in metabolomic studies, where it can identify and quantify a wide range of metabolites, including glycosylated compounds, from various biological matrices. nih.govacs.org For instance, in studies of plant or microbial extracts, LC-HR-MS can differentiate methyl α-D-arabinofuranoside from other sugar derivatives present in the mixture. nih.gov The technique's sensitivity and specificity are enhanced by using different ionization methods, such as electrospray ionization (ESI), which is gentle and suitable for polar molecules like carbohydrates. nih.govacs.orgnih.gov

| Technique | Application for Methyl α-D-arabinofuranoside | Key Findings |

| HRMS | Determination of exact mass and elemental composition. | Confirms the molecular formula as C₆H₁₂O₅. |

| LC-HR-MS | Separation from complex mixtures and identification. | Allows for the specific detection of methyl α-D-arabinofuranoside in biological extracts and reaction mixtures. |

X-ray Crystallography in Structural Analysis

For methyl α-D-arabinofuranoside, X-ray diffraction studies have been crucial in establishing its solid-state conformation. acs.orgacs.orgresearchgate.netresearchgate.net These studies have revealed that the furanose ring of methyl α-D-arabinofuranoside can adopt different puckered conformations, often described by Cremer-Pople parameters. The precise conformation is influenced by the packing forces and hydrogen bonding interactions within the crystal lattice. acs.org Highly accurate crystal structures of methyl α-D-arabinofuranoside have been determined at low temperatures (e.g., 100 K) to minimize thermal vibrations and obtain more precise atomic coordinates. acs.org These experimental structures serve as benchmarks for computational studies that predict the conformational preferences of the molecule in the gas phase and in solution. acs.org

X-ray crystallography is also a vital tool for understanding how methyl α-D-arabinofuranoside interacts with proteins, particularly enzymes. By co-crystallizing the sugar with a target protein, researchers can obtain a detailed picture of the binding site and the specific interactions that stabilize the complex. For example, the crystal structure of methyl α-D-arabinofuranoside in a complex with a lectin or an enzyme would reveal the key amino acid residues involved in binding, the hydrogen bonding network, and any conformational changes that occur upon binding. nih.govcore.ac.uknih.govpdbj.orgrsc.org This information is invaluable for understanding the molecular basis of carbohydrate recognition and for the design of inhibitors or probes for these proteins. nih.gov In one study, the complex of methyl α-D-arabinofuranoside with concanavalin (B7782731) A was crystallized, providing insights into the binding of furanosides to this well-known lectin. nih.gov

| Crystallographic Study | Key Findings | PDB ID (if applicable) |

| Methyl α-D-arabinofuranoside (single crystal) | Determination of bond lengths, angles, and furanose ring conformation in the solid state. acs.org | CCDC112947 acs.org |

| Complex with Concanavalin A | Revealed the binding mode of the furanoside to the lectin's carbohydrate recognition domain. nih.gov | Not explicitly stated |

| Complex with Mycobacterium tuberculosis Antigen 85C | Showed the arabinofuranoside moiety within the carbohydrate-binding site, with binding driven by shape complementarity. nih.gov | 1VA5 (related complex) nih.gov |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of methyl α-D-arabinofuranoside from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile compounds. wikipedia.orgnih.gov For methyl α-D-arabinofuranoside, reversed-phase HPLC can be employed, where the compound is separated based on its polarity. canterbury.ac.nz Normal-phase or hydrophilic interaction liquid chromatography (HILIC) are also suitable, as they are well-suited for separating polar compounds like carbohydrates. wikipedia.org The purity of a synthesized or isolated sample of methyl α-D-arabinofuranoside can be readily assessed by HPLC, where a single, sharp peak indicates a high degree of purity. sigmaaldrich.com The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary analysis of sample purity. researchgate.netrsc.orgsigmaaldrich.comutexas.edu For methyl α-D-arabinofuranoside, TLC can be used to distinguish it from starting materials and other products in a synthesis. researchgate.net The retardation factor (Rf value) is characteristic for a given compound in a specific solvent system. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates. mdpi.comnih.govthermofisher.comcreative-biolabs.comresearchgate.net At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated on an anion-exchange column. thermofisher.com The separated carbohydrates are then detected electrochemically by pulsed amperometry. thermofisher.com HPAEC-PAD is particularly powerful for the detailed analysis of complex mixtures of monosaccharides and oligosaccharides, and can be used to quantify methyl α-D-arabinofuranoside with high precision, even in the presence of other sugars. mdpi.comcreative-biolabs.com

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection Method | Application |

| HPLC | C18 (Reversed-Phase), Silica (Normal-Phase) | Acetonitrile/Water gradients | Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) | Purity assessment, quantification. canterbury.ac.nzsigmaaldrich.com |

| TLC | Silica Gel | Ethyl Acetate/Hexane mixtures | Staining (e.g., p-anisaldehyde) | Reaction monitoring, qualitative analysis. nih.govresearchgate.net |

| HPAEC-PAD | Anion-Exchange Resin | Aqueous Sodium Hydroxide/Sodium Acetate gradients | Pulsed Amperometry | High-resolution separation and sensitive quantification of carbohydrates. mdpi.comcreative-biolabs.com |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in an infrared spectrum that serves as a molecular "fingerprint." For Methyl α-D-arabinofuranoside, IR spectroscopy provides definitive evidence for its key structural features, namely the hydroxyl (-OH) groups, the methoxy (B1213986) (-OCH₃) group, the furanose ring structure, and the aliphatic C-H bonds.

The IR spectrum of a carbohydrate like Methyl α-D-arabinofuranoside is typically analyzed in distinct regions: the high-energy stretching region for O-H and C-H bonds, and the complex fingerprint region, which contains a multitude of stretching and bending vibrations. nih.gov

Detailed Research Findings

Analysis of the infrared spectrum of Methyl α-D-arabinofuranoside reveals characteristic absorption bands that confirm its molecular structure. The interpretation relies on correlating the observed absorption frequencies (in wavenumbers, cm⁻¹) with known vibrational modes of specific functional groups.

O-H Stretching: The most prominent feature in the spectrum is a very broad and intense absorption band typically found in the 3500-3200 cm⁻¹ region. This band is characteristic of the stretching vibrations of the hydroxyl (-OH) groups. Its significant breadth is a direct consequence of intermolecular hydrogen bonding between the multiple hydroxyl groups on the sugar ring, a common feature in polyhydroxylated compounds like carbohydrates. libretexts.org

C-H Stretching: In the region between 3000 and 2850 cm⁻¹, a series of sharp to medium-intensity peaks appear. libretexts.orglibretexts.org These absorptions are due to the stretching vibrations of the carbon-hydrogen bonds in the molecule. libretexts.org This includes the C-H bonds of the methoxy group (-OCH₃) and the C-H bonds on the furanose ring and the exocyclic hydroxymethyl group (-CH₂OH). nih.gov Specifically, methyl groups typically show asymmetric and symmetric stretching peaks near 2962 cm⁻¹ and 2872 cm⁻¹, respectively. spectroscopyonline.com

Fingerprint Region (1500 - 650 cm⁻¹): This region of the spectrum is typically complex but highly informative. libretexts.org

C-H Bending Vibrations: Absorptions corresponding to the bending (scissoring and rocking) of C-H bonds are found here. The scissoring vibrations of -CH₂- groups typically appear in the 1470-1450 cm⁻¹ range, while methyl group bending is observed around 1370-1350 cm⁻¹. libretexts.orglibretexts.orglibretexts.org

C-O Stretching Vibrations: A series of strong and distinct bands in the 1250-1000 cm⁻¹ range are characteristic of C-O stretching vibrations. libretexts.org These are crucial for identifying the alcohol and ether functionalities in Methyl α-D-arabinofuranoside. The spectrum shows multiple peaks in this area due to the different types of C-O bonds present: the primary alcohol (C₅-OH), secondary alcohols (C₂-OH and C₃-OH), the anomeric C-O bond of the methoxy group, and the C-O-C ether linkage within the furanose ring. nih.govlibretexts.org The complexity of this region provides a unique fingerprint for the molecule. libretexts.org Out-of-plane bending motions of the furanose ring itself also contribute to absorptions in the mid-energy region of the spectrum, between 900 and 400 cm⁻¹. researchgate.net

The combination of these characteristic absorptions allows for a detailed functional group analysis, confirming the identity and structural integrity of Methyl α-D-arabinofuranoside.

Table 1: Characteristic Infrared Absorption Bands for Methyl α-D-arabinofuranoside

| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Intermolecularly H-bonded hydroxyl groups |

| 3000 - 2850 | Medium, Sharp | C-H Stretch | Aliphatic C-H in -CH₃, -CH₂-, and -CH- groups. libretexts.org |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | -CH₂- group. libretexts.org |

| 1370 - 1350 | Medium | C-H Bend (Rocking) | -CH₃ group. libretexts.org |

| 1250 - 1000 | Strong | C-O Stretch | C-O bonds of primary/secondary alcohols and ether linkages. libretexts.org |

| 900 - 650 | Medium to Weak | C-H Bend / Ring Vibrations | Out-of-plane C-H bending and furanose ring skeletal vibrations. libretexts.orgresearchgate.net |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies

The chemical synthesis of arabinofuranosides, including Methyl Alpha-D-Arabinofuranoside, remains a significant challenge due to the inherent instability of the furanose ring and the difficulty in controlling stereoselectivity. However, recent advancements are addressing these hurdles, enabling more efficient and controlled access to these important molecules.

A cornerstone of arabinofuranoside synthesis has been the Fischer glycosylation of D-arabinose, followed by protection of the hydroxyl groups, often with benzoyl groups, to yield intermediates like Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. researchgate.netacs.org While reliable, this method can be lengthy. Modern research focuses on more sophisticated and efficient strategies.

One promising area is the use of thioglycoside donors . These sulfur-containing analogues of glycosides can be "activated" under specific conditions to promote glycosylation. For instance, the use of N-iodosuccinimide and silver triflate allows for the activation of thioglycoside donors at low temperatures, providing glycosides with varying degrees of stereocontrol. researchgate.netresearchgate.net This method has proven effective for creating oligosaccharides. Another approach involves automated solid-phase synthesis , which enables the rapid assembly of linear and branched arabinofuranoside oligosaccharides with minimal purification steps. researchgate.net

More recently, transition metal catalysis has emerged as a powerful tool in glycosylation chemistry. acs.org Gold and palladium catalysts, for example, can activate glycosyl donors under mild conditions, offering new pathways for forming glycosidic bonds. acs.org Similarly, metal-free activation strategies, such as those involving glycosyl vinylogous carbonates, are being explored to avoid the use of potentially toxic heavy metals. acs.org

The total synthesis of carbasugar analogues of this compound, where the ring oxygen is replaced by a methylene (B1212753) group, represents another frontier. nih.govacs.orgnih.gov These syntheses often employ key reactions like ring-closing metathesis to construct the cyclopentane (B165970) core, offering access to stable mimics of the natural sugar for biological studies. nih.govacs.org

| Methodology | Key Features | Example Application | Reference(s) |

| Fischer Glycosylation | Traditional, multi-step method starting from D-arabinose. | Synthesis of Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. | researchgate.netacs.org |

| Thioglycoside Activation | Use of sulfur-containing donors activated by promoters like NIS/AgOTf. | Synthesis of arabinofuranose-containing oligosaccharides. | researchgate.netresearchgate.net |

| Automated Solid-Phase Synthesis | Rapid, automated assembly of oligosaccharides on a solid support. | Access to linear and branched arabinofuranoside oligosaccharides. | researchgate.net |

| Transition Metal Catalysis | Activation of glycosyl donors using catalysts like gold or palladium. | Stereoselective formation of glycosidic bonds under mild conditions. | acs.org |

| Ring-Closing Metathesis | Key step in synthesizing carbasugar analogues. | Total synthesis of methyl 4a-carba-α/β-D-arabinofuranosides. | nih.govacs.orgnih.gov |

Advanced Computational Approaches for Glycan Conformational Dynamics

The high flexibility of the furanose ring in this compound makes its conformational behavior complex and challenging to study by experimental methods alone. Advanced computational techniques have become indispensable for understanding the conformational dynamics of this and related glycans.

Molecular dynamics (MD) simulations are at the forefront of this research, often utilizing specialized force fields like AMBER with the GLYCAM carbohydrate parameter set. acs.orgresearchgate.net These simulations can model the movement of the molecule over time, providing insights into ring puckering and the rotation of the exocyclic hydroxymethyl group. researchgate.net A critical finding from these studies is the importance of the solvent model; simulations using explicit water models like TIP4P and TIP5P show better agreement with experimental NMR data than simpler models. researchgate.net

A significant breakthrough has been the development of methods that go beyond the traditional two-state model (North and South conformers) for furanose rings. nih.gov Recent studies combining MD simulations with a new furanose-specific GLYCAM force field have shown that Methyl α-D-arabinofuranoside, in particular, can populate a continuum of states between the North and South poles of the pseudorotational itinerary. nih.govuga.edu This more nuanced view of its conformational landscape is crucial for understanding its interactions with proteins.

To validate and refine these computational models, researchers compare the predicted data with experimental results, primarily NMR-derived vicinal proton-proton coupling constants (³JH,H). acs.orgnih.gov Advanced approaches now use Density Functional Theory (DFT) to derive specific Karplus equations tailored for arabinofuranosyl systems, allowing for a more direct and accurate comparison between simulated and experimental values. acs.org Monte Carlo searches coupled with molecular mechanics are also employed to systematically explore the conformational space and identify low-energy structures. figshare.com

| Computational Technique | Purpose | Key Findings | Reference(s) |

| Molecular Dynamics (MD) | Simulating the dynamic motion and conformational preferences. | Importance of explicit water models; furanose ring is highly flexible. | acs.orgresearchgate.net |

| GLYCAM Force Field | A specialized parameter set for accurately modeling carbohydrates. | A new furanose-specific parameter set improves accuracy. | nih.gov |

| DFT-Derived Karplus Equations | Predicting NMR coupling constants from theoretical structures. | Provides a robust method for validating simulation results against experimental data. | acs.org |

| Monte Carlo Search | Identifying low-energy conformers in the potential energy landscape. | Led to the discovery of new, stable conformers. | figshare.com |

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology is a fertile ground for research involving this compound, as its derivatives are key components of biologically significant structures, particularly in microorganisms like Mycobacterium tuberculosis.

A major focus of interdisciplinary research is the synthesis of complex oligoarabinofuranoside-containing glycolipids to probe their biological functions. nih.gov These synthetic molecules, which mimic components of the mycobacterial cell wall, are used to study processes like biofilm formation and bacterial motility in species such as Mycobacterium smegmatis. nih.govoup.com Studies have shown that both the arabinofuranoside portion and the lipid tail are crucial for the observed inhibitory effects on bacterial growth and biofilm maturation. nih.govoup.com

Furthermore, biophysical techniques like surface plasmon resonance (SPR) are used to investigate the interactions between these synthetic glycolipids and host proteins, such as the pulmonary surfactant protein A (SP-A). nih.gov These studies reveal specific binding interactions and have shown that the glycolipids bind with higher affinity than the oligosaccharide portion alone, highlighting the importance of the lipid anchor. nih.gov

Synthetic derivatives of this compound also serve as crucial tools for studying enzyme function. For example, they are used as substrates to investigate the catalytic mechanisms of glycosyltransferases , enzymes responsible for building complex carbohydrates. The synthesis of modified arabinofuranosides, such as deoxygenated disaccharides, provides molecular probes to act as substrates and potential inhibitors for arabinosyltransferases, which are essential enzymes in M. tuberculosis and thus attractive drug targets. nih.gov This research extends to the study of arabinofuranosidases, enzymes that break down arabinose-containing polysaccharides. ontosight.aiontosight.ai Synthesizing specific regioisomers of arabinofuranosides allows for detailed evaluation of the substrate specificity of these enzymes, which have applications in biofuel production and the food industry. ontosight.ainih.gov

Unexplored Reactivity and Derivatization Pathways

While much is known about the fundamental reactivity of this compound, researchers continue to explore novel transformations and derivatization pathways to access new structures with unique properties.

The strategic use of protecting groups , such as the benzoyl group, is central to unlocking new reactivity. These groups allow for selective chemical modifications at specific hydroxyl positions on the arabinofuranose ring. Building on this, chemists are exploring less common transformations. For example, a modified Mitsunobu protocol has been successfully used to convert methyl arabinofuranosides into methyl 2,3-anhydro-lyxofuranosides , creating strained epoxide rings that are valuable intermediates for further functionalization. researchgate.net

Another area of investigation involves the synthesis and ring-opening reactions of orthobenzoates . These derivatives, readily accessible from this compound, can react with nucleophiles to form new glycosidic linkages, providing a pathway to monosaccharide adducts and disaccharides. researchgate.net

The synthesis of C-glycosides , where the anomeric oxygen is replaced by a carbon atom, represents a significant modification that imparts resistance to enzymatic hydrolysis. researchgate.net Research in this area includes developing routes for chain elongation at the anomeric position, for example, by converting an anomeric iodide to a nitrile and then reducing it to an aldehyde, which can serve as a handle for further C-C bond formation. researchgate.net Additionally, the synthesis of deoxygenated arabinofuranose derivatives is being pursued to create substrates and inhibitors for mycobacterial enzymes, which could lead to new anti-tubercular agents. nih.gov These novel derivatization pathways are expanding the chemical toolbox available to glycoscientists, enabling the creation of new molecular probes and therapeutic candidates.

Q & A

Q. What are the established synthetic routes for Methyl α-D-Arabinofuranoside, and how can regioselectivity be achieved?

Methyl α-D-Arabinofuranoside is synthesized via regioselective protection and glycosylation strategies. For example, Du et al. (2000) demonstrated an efficient synthesis of α-(1→5)-linked L-arabinofuranosyl oligosaccharides using methyl α-D-arabinofuranoside as a precursor. Key steps include:

- Temporary protection of hydroxyl groups with trimethylsilyl (TMS) groups to control reactivity .

- Glycosylation with trichloroacetimidate donors under mild acidic conditions to ensure α-stereoselectivity .

- Deprotection using fluoride-based reagents (e.g., tetrabutylammonium fluoride) to yield the final product .

Q. How is the structural characterization of Methyl α-D-Arabinofuranoside performed experimentally?

Structural analysis relies on:

- Nuclear Magnetic Resonance (NMR): 1D H and C NMR, coupled with 2D HSQC and COSY experiments, to assign ring protons and confirm the α-configuration .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolving crystal structures to confirm ring puckering conformations (e.g., E or E envelope forms) .

Advanced Research Questions

Q. How do ring conformations of Methyl α-D-Arabinofuranoside influence its reactivity and intermolecular interactions?

Computational studies at the HF/6-31G* and B3LYP/6-31G* levels reveal that the southern hemisphere conformation (e.g., E or ) is the global energy minimum, favoring pseudorotation through the eastern pathway. This impacts:

- Hydrogen Bonding: Axial vs. equatorial hydroxyl group orientations affect solvation and binding to enzymes .

- Reactivity: Conformational flexibility influences glycosidic bond cleavage rates in acidic or enzymatic conditions .

- Energy Barriers: Inversion through planar transition states requires ~10–15 kcal/mol, guiding solvent selection for synthetic applications .

Q. What methodologies resolve contradictions in reported conformational data for Methyl α-D-Arabinofuranoside?

Discrepancies in energy minima (e.g., E vs. E) arise from theoretical vs. experimental approaches. To address this:

- Hybrid DFT-MD Simulations: Combine B3LYP/6-311++G** calculations with molecular dynamics (MD) in explicit solvent to model solvent-conformation interactions .

- Variable-Temperature NMR: Detect conformational populations by analyzing chemical shift changes at 25–60°C .

- Comparative Crystallography: Analyze crystal structures under varying conditions (e.g., humidity, co-crystallization agents) to identify dominant conformers .

Q. How can Methyl α-D-Arabinofuranoside be applied in studying plant cell wall polysaccharides?

As a model compound for arabinan biosynthesis:

- Enzyme Assays: Use radiolabeled methyl arabinofuranoside to trace arabinofuranosyltransferase activity in plant extracts .

- Inhibitor Design: Modify the 2-, 3-, or 5-OH positions to create transition-state analogs for glycosyl hydrolases .

- Molecular Probes: Conjugate with fluorescent tags (e.g., FITC) to visualize arabinan localization in cell walls via microscopy .

Methodological Guidelines

Q. How should researchers present conformational energy profiles in publications?

Follow these standards:

- Tables: List relative energies (kcal/mol) of all envelope and twist conformers, with HF/6-31G* and B3LYP/6-31G* comparisons .

- Figures: Use pseudorotational Cremer-Pople plots to map energy minima and transition states .

- Supplementary Data: Provide Cartesian coordinates and Gaussian log files for reproducibility .

Q. What are the best practices for validating synthetic yields in regioselective reactions?

- HPLC Analysis: Use a C18 column with evaporative light scattering detection (ELSD) to quantify unreacted starting material and byproducts .

- Isotopic Labeling: Incorporate C at the anomeric center to track regiochemical outcomes via C NMR .

- Statistical Design: Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent polarity .

Data Presentation and Ethics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.